25I-NBF hydrochloride

5-HT2A receptor binding radioligand displacement neuropharmacology

25I-NBF hydrochloride (CAS 1539266-13-1), chemically N-(2-fluorobenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine hydrochloride, is an N-benzyl phenethylamine derivative that acts as a highly potent partial agonist at the human 5-HT2A receptor, with a Ki value of 0.26 nM and an EC50 value of 1.6 nM. It belongs to the NBF (N-(2-fluorobenzyl)) class, a structural subfamily distinct from the more extensively characterized NBOMe (N-(2-methoxybenzyl)) series.

Molecular Formula C17H20ClFINO2
Molecular Weight 451.7 g/mol
CAS No. 1539266-13-1
Cat. No. B592884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25I-NBF hydrochloride
CAS1539266-13-1
Synonyms2C-I-NBF
Molecular FormulaC17H20ClFINO2
Molecular Weight451.7 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1CCNCC2=CC=CC=C2F)OC)I.Cl
InChIInChI=1S/C17H19FINO2.ClH/c1-21-16-10-15(19)17(22-2)9-12(16)7-8-20-11-13-5-3-4-6-14(13)18;/h3-6,9-10,20H,7-8,11H2,1-2H3;1H
InChIKeyGHAILJKILCIMFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

25I-NBF Hydrochloride (CAS 1539266-13-1) – 5-HT2A Receptor Agonist for Neuropharmacology and Forensic Research


25I-NBF hydrochloride (CAS 1539266-13-1), chemically N-(2-fluorobenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine hydrochloride, is an N-benzyl phenethylamine derivative that acts as a highly potent partial agonist at the human 5-HT2A receptor, with a Ki value of 0.26 nM and an EC50 value of 1.6 nM . It belongs to the NBF (N-(2-fluorobenzyl)) class, a structural subfamily distinct from the more extensively characterized NBOMe (N-(2-methoxybenzyl)) series [1]. Its radiolabeled 11C form has been investigated as a PET ligand for mapping 5-HT2A receptor distribution in the brain [2].

Why 25I-NBF Hydrochloride Cannot Be Casually Substituted with 25I-NBOMe or 2C-I in Neuropharmacology Research


Despite the superficial structural homology among 2C-I derivatives, substitution between 25I-NBF hydrochloride and its closest analogs—particularly 25I-NBOMe or the parent 2C-I—introduces functionally divergent pharmacological outcomes that preclude interchangeable use in controlled experimental settings. The critical differentiator resides in the N-benzyl substituent: 25I-NBF bears a 2-fluorobenzyl group, whereas 25I-NBOMe incorporates a 2-methoxybenzyl moiety [1]. This subtle chemical distinction translates into markedly different signaling bias profiles at the 5-HT2A receptor, with the NBF series demonstrating Gq bias comparable to endogenous serotonin (5-HT), while NBOMe analogs exhibit pronounced β-arrestin-2 recruitment [2]. Furthermore, in vivo behavioral and neurochemical analyses reveal that NBF compounds lack the rewarding and reinforcing effects—measured via conditioned place preference and accumbal dopamine efflux—that are documented for certain NBOMe derivatives, indicating that structural analogs within this chemotype are not pharmacologically equivalent and cannot serve as functional substitutes [3].

Quantitative Differentiation Evidence: 25I-NBF Hydrochloride vs. 25I-NBOMe and 2C-I


5-HT2A Receptor Binding Affinity (Ki) of 25I-NBF Hydrochloride vs. 25I-NBOMe and 2C-I

25I-NBF hydrochloride demonstrates high affinity for the human 5-HT2A receptor with a Ki of 0.26 nM, as determined by competitive radioligand binding assays . In contrast, the closely related analog 25I-NBOMe exhibits a Ki of 0.044 nM, making it approximately 6-fold more potent in binding affinity, while the parent compound 2C-I shows a Ki of approximately 0.7 nM, rendering 25I-NBF roughly 2.7-fold more potent than 2C-I [1]. This intermediate affinity positions 25I-NBF as a less extreme alternative to the ultra-high-potency NBOMe series while retaining substantially enhanced receptor engagement relative to the 2C-X scaffold.

5-HT2A receptor binding radioligand displacement neuropharmacology

Signaling Bias: Gq vs. β-Arrestin-2 Pathway Preference of NBF Series vs. NBOMe Analogs

In a 2025 comparative pharmacology study published in Molecular Psychiatry, NBF series compounds—including 25I-NBF—were characterized for their signaling bias at the 5-HT2A receptor [1]. The bias factor, defined as the preference for Gq activation over β-arrestin-2 recruitment, was calculated for 25I-NBF and found to be similar to that of endogenous serotonin (5-HT) [2]. This contrasts with published data on NBOMe analogs, which demonstrate pronounced β-arrestin-2 recruitment bias, a signaling profile that has been mechanistically linked to both the enhanced hallucinogenic potency and the cardiotoxicity associated with that series [3].

biased agonism G-protein signaling β-arrestin recruitment functional selectivity

Absence of Reinforcing Effects and Dopamine Efflux: 25I-NBF Safety Profile vs. NBOMe Analogs

A 2025 rodent study systematically evaluated the abuse-related behavioral and neurochemical effects of NBF compounds, including 25I-NBF [1]. In the conditioned place preference (CPP) paradigm, 25I-NBF administration did not produce significant place preference, indicating an absence of rewarding effects in mice. Furthermore, microdialysis experiments in rats revealed no significant increase in extracellular dopamine levels in the nucleus accumbens following 25I-NBF administration [2]. This stands in direct contrast to published findings for certain NBOMe derivatives, such as 25B-NBOMe, which have been shown to induce both CPP and significant accumbal dopamine efflux, suggesting measurable abuse potential for the NBOMe chemotype [3].

abuse liability intracranial self-stimulation dopamine conditioned place preference

Procurement-Ready Reference Standards: 25I-NBF Hydrochloride Certified Reference Material Availability

25I-NBF hydrochloride is available as a certified reference material (CRM) from established analytical standards providers, including Cerilliant® (Sigma-Aldrich/Merck) . This CRM is supplied as a 1.0 mg/mL solution in methanol (as free base) in a 1 mL ampule, certified for use as a starting material for the preparation of calibrators and controls in 25I-NBF testing methods by GC/MS or LC/MS . Additionally, Cayman Chemical offers 25I-NBF (hydrochloride) as a crystalline solid with purity ≥98%, accompanied by batch-specific certificates of analysis and access to a GC-MS spectral library for forensic drug standards . This level of analytical certification and batch traceability is not uniformly available for all NBF or NBOMe analogs, particularly emerging or less-characterized derivatives.

analytical reference standard forensic toxicology GC/MS LC/MS

Primary Research and Industrial Application Scenarios for 25I-NBF Hydrochloride (CAS 1539266-13-1)


5-HT2A Receptor Pharmacology: Characterizing Gq-Biased Signaling Without β-Arrestin Confounds

25I-NBF hydrochloride is optimally deployed as a tool compound in academic or pharmaceutical research settings investigating the functional selectivity of 5-HT2A receptor agonists. Given its Gq bias profile comparable to endogenous serotonin—in contrast to the pronounced β-arrestin-2 recruitment of NBOMe analogs—it enables dissection of signaling pathways that underlie psychoplastogenic effects without the confounding influence of β-arrestin-mediated cascades [1]. This is particularly relevant for studies aiming to link 5-HT2A agonism to neuroplasticity outcomes (e.g., dendritogenesis, spinogenesis) while minimizing the signaling pathways associated with hallucinogenic potency and cardiovascular liability [2].

Abuse Liability Assessment: Negative Control for Reward Circuitry Activation Studies

For neuroscience studies designed to evaluate the abuse potential of 5-HT2A receptor agonists, 25I-NBF serves as a critical comparator compound that does not activate brain reward circuitry. Published data demonstrate that 25I-NBF fails to produce conditioned place preference in mice and does not elevate extracellular dopamine in the rat nucleus accumbens, positioning it as a negative control against which compounds suspected of abuse liability (e.g., NBOMe derivatives) can be benchmarked [1]. This application is directly supported by the 2025 study showing absence of reinforcing effects for the NBF series [2].

Forensic Toxicology Method Development and Validation Using Certified Reference Material

Forensic toxicology laboratories and clinical reference facilities developing or validating analytical methods for the detection of N-benzyl phenethylamine designer drugs should procure 25I-NBF hydrochloride as a certified reference material (CRM) [1]. The Cerilliant® CRM (1.0 mg/mL in methanol) is specifically manufactured for use as a spiking solution in GC/MS or LC/MS method development, providing traceable calibration and quality control standards [2]. The commercial availability of this CRM, along with batch-specific certificates of analysis from providers such as Cayman Chemical, supports the generation of legally defensible analytical data in forensic casework .

PET Ligand Development: Radiolabeled 11C-25I-NBF for 5-HT2A Receptor Brain Mapping

25I-NBF in its 11C radiolabeled form (also known as Cimbi-21) has been investigated as a positron emission tomography (PET) ligand for mapping the distribution of 5-HT2A receptors in the brain [1]. Research groups engaged in neuroimaging or receptor occupancy studies may select the non-radiolabeled 25I-NBF hydrochloride as a reference standard for competition experiments, autoradiography, or as a precursor for radiolabeling chemistry development. This application is supported by published literature documenting the use of radiolabeled 25I-NBF as a potential 5-HT2A PET tracer [2].

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